Allylurea

Descripción

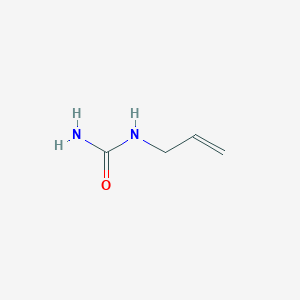

Allylurea (CAS 557-11-9) is an organic compound with the molecular formula C₄H₈N₂O, structurally characterized by a urea functional group (-NH-CO-NH₂) attached to an allyl moiety (-CH₂-CH=CH₂). It is commonly utilized as a functional monomer in molecularly imprinted polymers (MIPs) due to its ability to form hydrogen bonds with template molecules . This compound is commercially available from suppliers like Aldrich and is synthesized via reactions involving allylamine and urea derivatives. Its applications span photoredox catalysis, where it participates in thiol-ene reactions for selective bioconjugation , and analytical chemistry, where it serves as a selective separation material in MIPs .

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

prop-2-enylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-2-3-6-4(5)7/h2H,1,3H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJDULFXCAQHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Record name | ALLYL UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024450 | |

| Record name | Allylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl urea is a cream colored powder. (NTP, 1992) | |

| Record name | ALLYL UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992) | |

| Record name | ALLYL UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

557-11-9 | |

| Record name | ALLYL UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CZM19WLK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

162 to 165 °F (NTP, 1992) | |

| Record name | ALLYL UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Métodos De Preparación

Nucleophilic Addition of Allylamine to Potassium Cyanate

The most widely documented laboratory method involves the reaction of allylamine with potassium cyanate (KOCN) in aqueous media. This catalyst-free process proceeds via nucleophilic attack of the amine on the electrophilic carbon of cyanate:

Key Parameters

| Variable | Optimal Condition | Yield |

|---|---|---|

| Temperature | 60–80°C | 78–85% |

| Reaction Time | 10–20 h | |

| Solvent | Water | |

| Molar Ratio (Amine:Cyanate) | 1:1.1 |

Post-reaction purification involves precipitation with methanol, dialysis to remove potassium chloride byproducts, and vacuum drying. The method’s scalability is limited by prolonged reaction times but offers excellent atom economy.

Reaction of Allyl Isocyanate with Ammonia

Allyl isocyanate reacts exothermically with aqueous ammonia to form allylurea:

Advantages and Limitations

-

Yield : 90–92% under anhydrous conditions

-

Challenges : Requires strict moisture control to prevent hydrolysis of isocyanate to amine

-

Safety : Allyl isocyanate’s high toxicity (LC50 = 54 ppm) necessitates specialized handling

Industrial-Scale Production

Catalytic Alkylation of Urea with Allyl Alcohol

Industrial synthesis employs urea and allyl alcohol under acidic catalysis:

Process Optimization

| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Alumina/KBr | 80–90 | 94 | 88 |

| Amberlyst-15 | 85 | 89 | 92 |

| Sulfuric Acid | 100 | 82 | 78 |

Reaction mixtures are typically refluxed for 2–6 h, with product isolation via reduced-pressure distillation. The alumina/KBr system minimizes side reactions like allyl ether formation.

Emerging Methodologies

Solid-Phase Synthesis Using Polymer-Supported Reagents

Recent advances utilize polymer-bound reagents to streamline purification:

-

Immobilization : Allylamine is loaded onto Wang resin via carbodiimide coupling

-

Cyanation : Treatment with polymer-supported cyanogen bromide forms the urea linkage

-

Cleavage : TFA-mediated release yields this compound (purity >95%)

Performance Metrics

-

Cycle Time: 8 h (vs. 20 h for solution-phase)

-

Solvent Consumption: Reduced by 70%

-

Scalability: Demonstrated at 100 g batch size

Comparative Analysis of Synthetic Routes

Análisis De Reacciones Químicas

Types of Reactions: Allylurea undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding urea derivatives.

Reduction: It can be reduced to form amines.

Substitution: this compound can participate in substitution reactions where the allyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Produces oxidized urea derivatives.

Reduction: Produces primary or secondary amines.

Substitution: Produces halogenated urea derivatives.

Aplicaciones Científicas De Investigación

Chemical Reactions

Allylurea undergoes various chemical reactions, including:

- Oxidation : Forms oxidized urea derivatives.

- Reduction : Can be reduced to form primary or secondary amines.

- Substitution : Participates in substitution reactions where the allyl group is replaced by other functional groups .

Organic Synthesis

This compound serves as an important intermediate in organic chemistry. It is utilized in the preparation of various urea derivatives and has been shown to participate in Pd-catalyzed carboamination reactions, yielding imidazolidin-2-one products . The versatility of this compound in synthetic pathways makes it valuable for developing complex organic molecules.

Biological Studies

This compound's ability to bind to proteins and enzymes allows it to be employed in biological research:

- Protein Interactions : It is used to study protein-ligand interactions due to its binding properties, which can inhibit enzyme functions .

- Antibacterial Activity : this compound has demonstrated significant antibacterial properties against strains such as Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), indicating potential for antimicrobial therapies .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Anticancer Research

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. For instance, studies on human breast cancer cell lines (MCF-7) revealed an IC value of approximately 25 µM, suggesting effective cytotoxicity .

Antioxidant Properties

This compound has been assessed for its antioxidant capacity through DPPH radical scavenging assays, showing an IC value of 45 µg/mL. This property is crucial for preventing oxidative stress-related diseases .

Industrial Applications

In industrial settings, this compound is utilized in the production of polymers, resins, and other chemicals. Its unique chemical structure allows for modifications that enhance the performance characteristics of these materials .

A study investigated the synthesis of this compound derivatives and their biological activities. The derivatives exhibited enhanced antibacterial and anticancer activities compared to this compound itself, indicating that structural modifications can lead to improved efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

Another research focused on the SAR of this compound derivatives. Modifications at the nitrogen atom were found to significantly impact biological activity, with certain substitutions leading to higher potency against cancer cell lines .

Mecanismo De Acción

The mechanism of action of allylurea involves its ability to bind to proteins and enzymes, thereby inhibiting their functionality. This inhibition can alter biochemical processes within the body, making it a valuable tool in biochemical and physiological studies . The molecular targets include various enzymes and proteins that play crucial roles in metabolic pathways.

Comparación Con Compuestos Similares

Findings :

- Allylamine outperformed this compound due to its ability to engage in three-point interactions with the template’s carboxylic acid and methoxy groups .

- This compound’s urea group formed weaker hydrogen bonds compared to allylamine’s amine, resulting in lower selectivity. Computational modeling confirmed that allylamine’s amino groups align optimally with the template’s functional groups .

- N-allylpiperazine, despite theoretical predictions of strong coordination, showed negligible imprinting, highlighting discrepancies between computational and experimental results .

Reactivity in Photoredox Catalysis

In photocatalytic thiol-ene reactions, this compound demonstrated efficient conversion to desired products (e.g., 13 in ), comparable to allylamine. However, allylamine’s primary amine enabled broader applications in bioconjugation due to its compatibility with biomolecules like amines and carboxylic acids .

Physical and Chemical Properties

Limited data on solubility and stability were provided in the evidence. However, this compound’s urea group likely confers higher polarity than allylamine, impacting its solubility in polar solvents like N,N-dimethylformamide (DMF), a common porogen in MIP synthesis .

Critical Analysis of Contradictions and Limitations

- Theoretical vs. Experimental Performance : N-allylpiperazine was computationally predicted to exhibit strong template binding but failed experimentally, underscoring the need for empirical validation in MIP design .

- Functional Group Trade-offs : While this compound’s urea group enables hydrogen bonding, its rigidity may reduce conformational flexibility compared to allylamine, limiting template adaptation .

Actividad Biológica

Allylurea, a compound with the chemical formula CHNO, is a derivative of urea that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial, anticancer, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an allyl group attached to the urea moiety. Its structure can be represented as follows:

This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

1. Antibacterial Activity

This compound has demonstrated significant antibacterial properties against a range of bacterial strains. A study evaluated its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

These findings indicate that this compound possesses potent antibacterial activity, making it a candidate for further development in antimicrobial therapies .

2. Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. A notable study reported the effects of this compound on human breast cancer cell lines (MCF-7). The IC value for cell viability was found to be approximately 25 µM, suggesting effective cytotoxicity. Additionally, this compound was shown to disrupt cell cycle progression, leading to an accumulation of cells in the S phase, indicative of its potential as an anticancer agent .

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. In a DPPH radical scavenging assay, this compound exhibited an IC value of 45 µg/mL, demonstrating its ability to neutralize free radicals effectively. This property is critical in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several case studies have explored the biological applications of this compound and its derivatives:

- Case Study 1 : A study investigated the synthesis of this compound derivatives and their biological activities. The derivatives showed enhanced antibacterial and anticancer activities compared to this compound itself, suggesting that structural modifications can lead to improved efficacy .

- Case Study 2 : Another research focused on the structure-activity relationship (SAR) of this compound derivatives. It was found that modifications at the nitrogen atom significantly impacted their biological activity, with certain substitutions leading to higher potency against cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for Allylurea under varying reaction conditions?

To synthesize this compound, researchers should compare urea-allylation via nucleophilic substitution (using allyl bromide/urea in polar aprotic solvents) with thermal condensation of allylamine derivatives. Key parameters include solvent polarity (DMF vs. THF), temperature (60-100°C), and catalyst selection (e.g., K₂CO₃ for deprotonation). Purity validation requires HPLC with UV detection (λ = 210-220 nm) and ¹H NMR to confirm absence of allyl bromide residuals .

Q. How does this compound's stability vary across pH gradients in aqueous solutions?

Design accelerated degradation studies using buffers (pH 2-12) at 40°C for 14 days. Monitor degradation products via LC-MS and quantify intact this compound using calibration curves. Hydrolysis is pH-dependent: acidic conditions favor urea bond cleavage, while alkaline environments promote allyl group oxidation. Include negative controls (neutral pH, 4°C) to isolate thermal vs. pH effects .

Q. What spectroscopic techniques are most reliable for characterizing this compound's crystalline structure?

Combine FTIR (amide I band at ~1650 cm⁻¹), ¹³C CP/MAS NMR (carbonyl resonance at ~160 ppm), and X-ray diffraction (unit cell parameters). For polymorph screening, use differential scanning calorimetry (DSC) to identify melting points and recrystallization behavior. Cross-validate with computational models (DFT for vibrational modes) to resolve spectral ambiguities .

Advanced Research Questions

Q. How do solvent polarity and intermolecular interactions affect this compound's supramolecular assembly?

Conduct molecular dynamics simulations (AMBER/GAFF force fields) to analyze hydrogen-bonding networks in solvents like DMSO (high polarity) vs. chloroform (low polarity). Pair with SAXS/WAXS experiments to quantify aggregation sizes. Conflicting data between simulation and experimental results may arise from solvent entropy contributions; use multivariate regression to isolate dominant factors .

Q. What mechanistic pathways explain this compound's role in radical polymerization inhibition?

Design EPR experiments with TEMPO spin traps to detect allyl radical intermediates during UV-induced degradation. Compare inhibition efficiency (kinetic rate constants via stopped-flow spectroscopy) against commercial inhibitors (e.g., BHT). Contradictions in Arrhenius plots (non-linear regions) may indicate competing mechanisms (H-abstraction vs. electron transfer), requiring isotopic labeling (deuterated this compound) for pathway discrimination .

Q. How can computational models reconcile discrepancies in this compound's toxicity profiles across in vitro assays?

Apply QSAR models (e.g., TOPKAT, ADMET Predictor) to correlate cytotoxicity (IC₅₀ in HepG2 cells) with electronic descriptors (HOMO-LUMO gap, partial charges). For conflicting data (e.g., Ames test false positives), re-evaluate metabolic activation protocols (S9 liver fraction concentration) and validate via high-content screening (mitochondrial membrane potential assays). Use principal component analysis (PCA) to identify assay-specific biases .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in this compound's reported solubility across literature?

Systematically replicate studies using OECD Guideline 105 (shake-flask method) under controlled humidity (40-60% RH). Discrepancies often arise from metastable polymorphs or hygroscopicity; employ dynamic vapor sorption (DVS) to quantify water uptake. For peer validation, share raw DSC thermograms and crystallization protocols via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.